

Cy3.5 Dye: A Comprehensive Technical Guide for Advanced Fluorescence Applications

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Compound of Interest

Compound Name: Cy3.5
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Introduction

Cyanine 3.5 (**Cy3.5**) is a bright, orange-red fluorescent dye belonging to the cyanine family of synthetic polymethine dyes.[1][2] It is widely utilized in the life sciences for the fluorescent labeling of a variety of biomolecules, including proteins, antibodies, and nucleic acids.[1][3] Its high molar extinction coefficient, good quantum yield, and excellent photostability make it a robust tool for a range of applications, including fluorescence microscopy, flow cytometry, immunoassays, and Western blotting.[1][4] This guide provides an in-depth overview of the spectral properties, experimental protocols, and common applications of **Cy3.5** dye.

Core Spectral and Photophysical Properties

The fluorescence of **Cy3.5** arises from a conjugated polymethine chain, and its spectral characteristics are influenced by the solvent environment.[2] The dye exhibits sharp absorption and emission peaks, which is advantageous for multiplexing experiments by minimizing spectral overlap.[1]



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Experimental Protocols

Protocol 1: Labeling of Proteins and Antibodies with Cy3.5 NHS Ester

This protocol outlines a general procedure for the covalent labeling of primary amines on proteins and antibodies using an N-hydroxysuccinimide (NHS) ester of **Cy3.5**.^{[3][4]} The NHS ester reacts with primary amines in a mild basic environment to form a stable amide bond.^[3]

Materials:

- Protein or antibody of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)
- **Cy3.5** NHS ester^[3]
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)^{[3][8]}
- Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)^{[9][10]}
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)^[3]
- Purification column (e.g., Sephadex G-25)^[10]

Procedure:

- **Antibody Preparation:** Ensure the protein or antibody is in an amine-free buffer at a concentration of 2-10 mg/mL. Buffers containing Tris or glycine will compete with the labeling reaction.[4]
- **Dye Stock Solution Preparation:** Allow the vial of **Cy3.5** NHS ester to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. This solution should be used immediately.[3][4]
- **Conjugation Reaction:**
 - Slowly add the **Cy3.5** NHS ester stock solution to the protein solution while gently stirring. A typical starting molar ratio of dye to protein is between 5:1 and 20:1.[4] This ratio should be optimized for each specific protein to achieve the desired degree of labeling (DOL).[3]
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.[3][4]
- **Quenching the Reaction (Optional):** To stop the labeling reaction, add a quenching buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes.[3]
- **Purification:** Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The labeled protein will elute first.[3]
- **Determination of Degree of Labeling (DOL):**
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of **Cy3.5** (~581 nm).
 - The DOL can be calculated using the Beer-Lambert law.

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification.[3]

Materials:

- Amine-modified oligonucleotide

- Coupling Buffer (e.g., 0.1 M sodium carbonate, pH 9.0)
- **Cy3.5** NHS ester[3]
- Anhydrous DMSO[3]
- Purification supplies (e.g., ethanol precipitation, size-exclusion chromatography, or HPLC)[3]

Procedure:

- Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the coupling buffer to a final concentration of 1-5 mg/mL.[3]
- Dye Solution Preparation: Prepare a fresh solution of **Cy3.5** NHS ester in anhydrous DMSO. [3]
- Labeling Reaction: Add the dye solution to the oligonucleotide solution. The optimal molar ratio of dye to oligonucleotide should be determined empirically. Incubate the reaction for 1-2 hours at room temperature in the dark.[3]
- Purification: Purify the labeled oligonucleotide from the unreacted dye using a suitable method such as ethanol precipitation, size-exclusion chromatography, or HPLC.[3]

Visualizing Signaling Pathways with Cy3.5

Cy3.5 is not directly involved in signaling pathways but is a critical tool for their visualization. For instance, an antibody targeting a specific protein in a signaling cascade, such as a receptor tyrosine kinase (RTK), can be labeled with **Cy3.5**. This allows for the visualization of the protein's localization, trafficking, and abundance using fluorescence microscopy.



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Caption: Visualization of a generic receptor tyrosine kinase signaling pathway.

Experimental Workflow: Immunofluorescence Staining

The following diagram illustrates a typical workflow for an immunofluorescence experiment using a **Cy3.5**-labeled secondary antibody to detect a primary antibody bound to a target antigen within a cell.



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